molecular formula C19H21N5O2S3 B2751297 N-(4-ethoxyphenyl)-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 1189706-38-4

N-(4-ethoxyphenyl)-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2751297
CAS No.: 1189706-38-4
M. Wt: 447.59
InChI Key: FFSJTVAKWMWHFV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 4-ethoxyaniline, thiomorpholine, and thiazolopyrimidine derivatives. Common synthetic routes could involve:

    Nucleophilic Substitution: Reacting 4-ethoxyaniline with a suitable halogenated precursor to introduce the ethoxyphenyl group.

    Cyclization: Forming the thiazolopyrimidine ring through cyclization reactions involving thiourea and appropriate aldehydes or ketones.

    Thioether Formation: Introducing the thioether linkage by reacting thiomorpholine with the thiazolopyrimidine intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the thiazolopyrimidine ring or the ethoxyphenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazolopyrimidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate for treating specific diseases.

    Industry: Applications in material science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound might exert its effects through:

    Inhibition: Inhibiting the activity of specific enzymes or receptors.

    Activation: Activating signaling pathways or gene expression.

    Binding: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores.

    Thiomorpholine Derivatives: Compounds containing the thiomorpholine moiety.

    Ethoxyphenyl Compounds: Compounds with the ethoxyphenyl group.

Uniqueness

N-(4-ethoxyphenyl)-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S3/c1-2-26-14-5-3-13(4-6-14)22-15(25)11-28-18-16-17(20-12-21-18)23-19(29-16)24-7-9-27-10-8-24/h3-6,12H,2,7-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSJTVAKWMWHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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